

Enobosarm vs. GTx-007: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



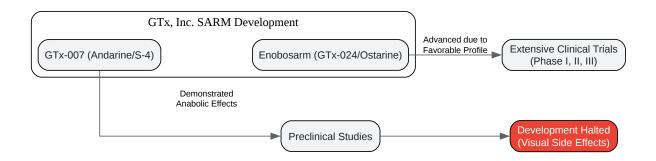
An Objective Analysis of Two Selective Androgen Receptor Modulators from GTx, Inc.

For researchers and professionals in drug development, the landscape of selective androgen receptor modulators (SARMs) presents a compelling area of study for conditions such as muscle wasting and osteoporosis. Within this class of compounds, enobosarm (also known as Ostarine or GTx-024) and **GTx-007** (also known as Andarine or S-4) are notable, both having been developed by GTx, Inc. While **GTx-007**'s clinical development was halted, enobosarm has progressed through multiple clinical trials, establishing it as a significant evolution in the company's SARM program. This guide provides a detailed comparison of these two molecules, supported by available experimental data.

From Preclinical Promise to Clinical Advancement: The Developmental Trajectory

GTx-007, or Andarine, showed initial promise in preclinical studies for its anabolic effects on muscle and bone with reduced androgenic effects on tissues like the prostate.[1] However, its progression into human clinical trials was terminated due to the observation of visual side effects, including transient visual disturbances.[2] In contrast, enobosarm emerged as a successor compound from GTx, Inc., demonstrating a more favorable safety and tolerability profile in extensive clinical testing. Enobosarm has been the subject of numerous clinical trials across various indications, including cancer-related muscle wasting and in combination with other therapies for weight management.[3][4][5][6][7][8][9][10][11][12][13]





Click to download full resolution via product page

Figure 1: Developmental progression from **GTx-007** to enobosarm.

Comparative Performance Data

The following tables summarize the key quantitative data from preclinical studies of **GTx-007** and clinical trials of enobosarm.

Preclinical Data: GTx-007 (Andarine/S-4) in Animal Models



Parameter	Animal Model	Dosage	Results	Reference
Muscle Mass	Castrated male rats	3 mg/kg/day	Restored soleus and levator ani muscle mass to levels of intact animals.	[14]
Bone Mineral Density	Ovariectomized female rats	3 and 10 mg/kg/day for 8 weeks	Improved whole body and trabecular bone mineral density and cortical content.	[14]
Prostate Weight	Castrated male rats	3 mg/kg/day	Minimal effect on prostate weight (16-17% restoration compared to intact animals).	[14]
Body Composition	Ovariectomized female rats	3 and 10 mg/kg/day for 8 weeks	Decreased body fat.	[14]

Clinical Trial Data: Enobosarm (GTx-024) in Human Subjects

Phase II Trial in Healthy Elderly Men and Postmenopausal Women



Parameter	Treatment Group	Change from Baseline	p-value (vs. Placebo)	Reference
Total Lean Body Mass	Enobosarm 3 mg	+1.3 kg	<0.001	[7][10][15]
Physical Function (Stair Climb Power)	Enobosarm 3 mg	Significant Improvement	0.013	[7][10][15]

Phase II Trial in Patients with Cancer Cachexia

Parameter	Treatment Group	Median Change in Total Lean Body Mass	p-value (vs. Baseline)	Reference
Total Lean Body Mass	Enobosarm 1 mg	+1.5 kg	0.0012	[3][16]
Total Lean Body Mass	Enobosarm 3 mg		0.046	[3][16]
Physical Function (Stair Climb Power) Enobosarm 1 mg & 3 mg		Statistically significant improvement	<0.001 (for ≥5% weight loss group)	[7]

Phase III POWER Trials in Non-Small Cell Lung Cancer (NSCLC) Patients



Parameter	Trial	Treatment Group	Change in Lean Body Mass (vs. Placebo)	p-value (vs. Placebo)	Reference
Lean Body Mass (Day 84)	POWER 1	Enobosarm 3 mg	+0.41 kg vs. -0.92 kg	0.0002	[17][18]
Lean Body Mass (Day 84)	POWER 2	Enobosarm 3 mg	+0.47 kg vs. -0.37 kg	0.0111	[17][18]

Experimental Protocols Preclinical Study of GTx-007 in Castrated Male Rats

- Animal Model: Male Sprague-Dawley rats were castrated to induce muscle atrophy.[14]
- Treatment Groups: Rats were treated with either GTx-007 (3 mg/kg/day), dihydrotestosterone (DHT), or a vehicle control.[14]
- Duration: Treatment was administered for 8 weeks, starting 12 weeks after castration.[14]
- Endpoints: The primary outcomes measured were the mass of the soleus and levator ani muscles, muscle strength, and the weight of the prostate and seminal vesicles.[14]

Enobosarm Phase II Trial in Healthy Elderly Men and Postmenopausal Women

- Study Design: A 12-week, double-blind, placebo-controlled Phase II clinical trial.[7]
- Participants: 120 healthy elderly men (>60 years of age) and postmenopausal women.[7]
- Intervention: Participants received daily oral doses of enobosarm (0.1, 0.3, 1, or 3 mg) or placebo.[13]



- Primary Endpoint: Change in total lean body mass, as assessed by dual-energy X-ray absorptiometry (DEXA).[7]
- Secondary Endpoints: Physical function (measured by stair climb power), body weight, insulin resistance, and safety.[7]

Enobosarm Phase II Trial in Cancer Cachexia

- Study Design: A randomized, double-blind, placebo-controlled Phase II trial.[4][16]
- Participants: 159 male (>45 years) and postmenopausal female cancer patients with at least 2% weight loss in the preceding 6 months.[4][16]
- Intervention: Participants were randomized to receive daily oral enobosarm (1 mg or 3 mg)
 or placebo for up to 113 days.[4][16]
- Primary Endpoint: Change in total lean body mass from baseline, measured by DEXA.[4][16]
- Secondary Endpoint: Physical function, assessed by stair climb power.[7]

Enobosarm Phase III POWER Trials

- Study Design: Two identically designed randomized, double-blind, placebo-controlled, multicenter, multinational Phase III trials (POWER 1 and POWER 2).[3]
- Participants: Patients with Stage III or IV non-small-cell lung cancer (NSCLC) initiating firstline chemotherapy.[3]
- Intervention: Patients received either enobosarm 3 mg or placebo orally once daily for 147 days.[3]
- Co-Primary Endpoints (at day 84):
 - Change in lean body mass (LBM) assessed by DEXA.[3]
 - Change in physical function assessed as stair climb power (SCP).[3]

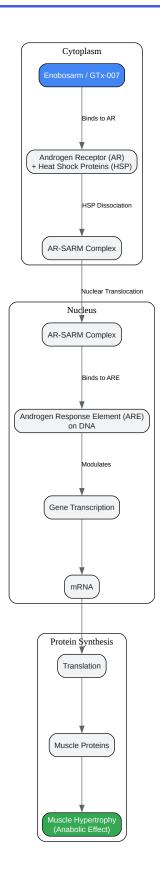


 Analysis: The co-primary endpoints were analyzed as a responder analysis, with a physical function responder defined as having a ≥10% improvement in SCP from baseline.[3]

Mechanism of Action: Androgen Receptor Signaling

Both enobosarm and **GTx-007** are selective androgen receptor modulators. Their mechanism of action involves binding to the androgen receptor (AR) in target tissues, primarily skeletal muscle and bone. This binding event initiates a conformational change in the AR, leading to its translocation to the nucleus. Inside the nucleus, the SARM-AR complex binds to androgen response elements (AREs) on the DNA, which in turn modulates the transcription of specific genes involved in protein synthesis and muscle growth. The tissue selectivity of SARMs is believed to be due to their unique interaction with the AR, leading to the recruitment of different co-activator and co-repressor proteins in different tissues, resulting in anabolic effects in muscle and bone with reduced activity in androgenic tissues like the prostate.[19][20][21]





Click to download full resolution via product page

Figure 2: Simplified signaling pathway of SARMs in muscle cells.



In conclusion, while both enobosarm and **GTx-007** originate from the same SARM development program at GTx, Inc., enobosarm represents a significant advancement due to its more favorable safety profile, which has allowed for extensive clinical evaluation. The preclinical promise of **GTx-007** was overshadowed by adverse effects, leading to the prioritization of enobosarm as a therapeutic candidate for conditions characterized by muscle wasting. The extensive clinical data available for enobosarm provides a solid foundation for its continued investigation and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. sec.gov [sec.gov]
- 3. Study Design and Rationale for the Phase 3 Clinical Development Program of Enobosarm, a Selective Androgen Receptor Modulator, for the Prevention and Treatment of Muscle Wasting in Cancer Patients (POWER Trials) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of enobosarm on muscle wasting and physical function in patients with cancer: a double-blind, randomised controlled phase 2 trial PMC [pmc.ncbi.nlm.nih.gov]
- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 6. Veru Announces Positive Topline Data from Phase 2b QUALITY [globenewswire.com]
- 7. The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enobosarm [medbox.iiab.me]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. Veru Reports Positive Safety Results from Phase 2b QUALITY Study: Enobosarm Added to Semaglutide Led to Greater Fat Loss, Preservation of Muscle, and Fewer Gastrointestinal Side Effects Compared to Semaglutide Alone :: Veru Inc. (VERU) [ir.verupharma.com]
- 11. patientcareonline.com [patientcareonline.com]



- 12. hcplive.com [hcplive.com]
- 13. Enobosarm Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Cell-specific functions of androgen receptor in skeletal muscles [jstage.jst.go.jp]
- 16. Effects of enobosarm on muscle wasting and physical function in patients with cancer: a double-blind, randomised controlled phase 2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. ascopubs.org [ascopubs.org]
- 19. Selective androgen receptor modulator Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Development of Selective Androgen Receptor Modulators (SARMs) PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Enobosarm vs. GTx-007: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667391#enobosarm-as-a-successor-to-gtx-007-in-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com